ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrrole derivative with an ethyl ester of a pyrazole carboxylic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar in structure but contains a thieno ring instead of a pyrazole ring.
1H-pyrrolo[2,3-b]pyrazole derivatives: These compounds share the pyrrolo[1,2-b]pyrazole core but differ in the substituents attached to the ring system.
Uniqueness
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
ethyl 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)8-7(10)6-4-3-5-12(6)11-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXPZLEUIXTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCC2=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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